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Cat. No.: B15089275 Get Quote

Introduction

Licochalcone H (LCH) is a synthetic regioisomer of Licochalcone C, a flavonoid derived from

the root of Glycyrrhiza inflata (licorice).[1][2] It has garnered significant interest in cancer

research due to its demonstrated anticancer activities.[3][4][5] In cell culture studies, LCH has

been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause

cell cycle arrest in various cancer cell lines.[1][3] Its mechanisms of action involve the

modulation of key cellular signaling pathways.[1][3][4]

Applications in Cancer Cell Culture
Licochalcone H is primarily utilized as a tool to investigate cancer biology and evaluate its

potential as a therapeutic agent. Key applications in cell culture include:

Inhibition of Cancer Cell Growth: LCH has been shown to reduce the viability of various

cancer cell lines, including colorectal, skin, and esophageal cancers.[1][2][3]

Induction of Apoptosis: It triggers apoptosis in cancer cells through the activation of

caspases and modulation of Bcl-2 family proteins.[1][3]

Cell Cycle Arrest: LCH can arrest the cell cycle at specific phases, thereby preventing cancer

cell division and proliferation.[3]
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Investigation of Drug Resistance: Studies have used LCH to explore its effects on drug-

resistant cancer cell lines, such as oxaliplatin-resistant colorectal cancer cells.[1]

Mechanism of Action Studies: It is used to elucidate the role of specific signaling pathways,

such as EGFR/AKT and JAK2/STAT3, in cancer progression.[1][3][4]

Data Presentation: Efficacy of Licochalcone H in Cancer
Cell Lines
The following tables summarize the quantitative data on the effects of Licochalcone H on

various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Viability by Licochalcone H
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Cell Line Cancer Type
Treatment
Time (hours)

Concentration
(µM)

% Viability
Reduction

HCT116
Colorectal

Cancer
24 4 6.35%

8 14.18%

12 34.97%

48 4 11.69%

8 25.51%

12 55.33%

HCT116-OxR

(Oxaliplatin-

Resistant)

Colorectal

Cancer
24 4 2.90%

8 7.10%

12 25.11%

48 4 10.66%

8 27.69%

12 59.26%

Data extracted from a study on oxaliplatin-sensitive and -resistant colorectal cancer cells.[1]

Table 2: IC50 Values of Licochalcone H in Esophageal Squamous Cell Carcinoma (ESCC)

Cells
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Cell Line Treatment Time (hours) IC50 (µM)

KYSE 30 48 15

KYSE 70 48 14

KYSE 410 48 18

KYSE 450 48 15

KYSE 510 48 16

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[2]

Table 3: Induction of Apoptosis and Cell Cycle Arrest by Licochalcone H in Skin Cancer Cells

Cell Line
Treatment Time
(hours)

Concentration (µM)
% Apoptotic Cells
(Sub-G1)

A375 (Melanoma) 48 10 11.54%

20 20.47%

30 36.60%

A431 (Epidermoid

Carcinoma)
48 10 Not specified

20 Not specified

30 Not specified

The study indicates a dose-dependent increase in the sub-G1 population, indicative of

apoptosis.[3]

Signaling Pathways Modulated by Licochalcone H
Licochalcone H has been shown to exert its anticancer effects by targeting key signaling

pathways involved in cell growth, proliferation, and survival.

EGFR/AKT Signaling Pathway
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In colorectal cancer cells, LCH has been found to inhibit the Epidermal Growth Factor Receptor

(EGFR) and AKT (also known as Protein Kinase B) signaling pathways.[1] This inhibition leads

to a downstream reduction in cell proliferation and survival.
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Inhibition of the EGFR/AKT signaling pathway by Licochalcone H.

JAK2/STAT3 Signaling Pathway
In human skin cancer cells, LCH has been demonstrated to modulate the Janus kinase 2

(JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] The

inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.
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Modulation of the JAK2/STAT3 pathway by Licochalcone H.

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Licochalcone

H in cell culture.

Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of LCH on the viability of adherent cancer cells.

Materials:

Adherent cancer cell line of interest (e.g., HCT116, A375)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1%

penicillin/streptomycin)
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Licochalcone H (LCH) stock solution (dissolved in DMSO)

96-well cell culture plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of

complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

LCH Treatment:

Prepare serial dilutions of LCH in complete culture medium from the stock solution to

achieve the desired final concentrations (e.g., 0, 4, 8, 12, 20, 30 µM). Ensure the final

DMSO concentration is consistent across all wells and does not exceed 0.1%.

Carefully remove the medium from the wells and add 100 µL of the LCH-containing

medium or control medium (with DMSO only) to the respective wells.

Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

MTS Assay:

After the incubation period, add 20 µL of the MTS reagent to each well.

Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.

Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis:

Subtract the background absorbance (medium only) from all readings.

Calculate the percentage of cell viability for each treatment group relative to the control

(untreated or vehicle-treated) cells using the formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by LCH.

Materials:

Cancer cell line of interest

6-well cell culture plates

Licochalcone H (LCH)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the

time of harvest.

Allow cells to attach overnight.

Treat the cells with various concentrations of LCH for the desired time (e.g., 48 hours).
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Cell Harvesting:

Collect the culture medium (containing floating apoptotic cells).

Wash the adherent cells with PBS.

Trypsinize the adherent cells and combine them with the cells from the collected medium.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Staining:

Wash the cells twice with cold PBS.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour of staining.

Annexin V-FITC positive, PI negative cells are early apoptotic.

Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after

LCH treatment.

Materials:

Cancer cell line of interest
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6-well cell culture plates

Licochalcone H (LCH)

PBS

70% Ethanol (ice-cold)

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Follow the same procedure as for the apoptosis assay.

Cell Harvesting and Fixation:

Harvest cells as described in the apoptosis protocol.

Wash the cell pellet with cold PBS.

Resuspend the pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Store the fixed cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

Wash the cells with PBS.

Resuspend the cell pellet in PI staining solution containing RNase A.
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Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M

phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of Licochalcone

H on cancer cells.

Start: Cancer Cell Line Culture
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(various concentrations and times)

Cell Viability Assay
(e.g., MTS)

Apoptosis Assay
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Cell Cycle Analysis
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Mechanism of Action Studies
(e.g., Western Blot for signaling proteins)
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Conclusion on LCH Effects
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General experimental workflow for LCH studies in cell culture.
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Brief Note on Lacto-N-neohexaose (LNnH)
Lacto-N-neohexaose is a complex oligosaccharide found in human milk.[6][7] It is known to

have immunomodulatory effects and plays a role in the development of the infant immune

system.[8][9][10]

Information regarding the specific application of Lacto-N-neohexaose in cell culture studies is

limited in the provided search results. However, some studies have indicated its effects on

immune cells:

In vitro studies with peripheral blood mononuclear cells (PBMCs) have shown that certain

human milk oligosaccharides, including Lacto-N-neohexaose, can influence cytokine

production following viral infection.[8]

An in vivo study in mice demonstrated that a glycoconjugate of Lacto-N-neohexaose could

expand a population of Gr1(+) cells that secrete anti-inflammatory cytokines and can

suppress the proliferation of naive CD4(+) T cells in vitro.[9]

While these findings suggest that Lacto-N-neohexaose can be used in cell culture to study

immune responses, detailed, standardized protocols for its application in this context are not

readily available from the provided search results. Further research is needed to establish

specific protocols and elucidate its mechanisms of action in various cell types.

References
1. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive
and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by
Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

4. Anticancer effects of licochalcones: A review of the mechanisms - PMC
[pmc.ncbi.nlm.nih.gov]

5. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

6. Lacto-N-neohexaose | 64003-52-7 | OL01680 | Biosynth [biosynth.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15089275?utm_src=pdf-body
https://www.biosynth.com/p/OL01680/64003-52-7-lacto-n-neohexaose
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00172d
https://www.mdpi.com/2072-6643/10/8/1038
https://pubmed.ncbi.nlm.nih.gov/11673545/
https://rblh.fiocruz.br/sites/rblh.fiocruz.br/files/usuario/80/216._human_milk_oligosaccharides_influence_neonatal_mucosal_and_systemic_immunity.pdf
https://www.mdpi.com/2072-6643/10/8/1038
https://pubmed.ncbi.nlm.nih.gov/11673545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616518/
https://www.researchgate.net/publication/337145392_Licochalcone_H_Synthesized_by_Modifying_Structure_of_Licochalcone_C_Extracted_from_Glycyrrhiza_inflata_Induces_Apoptosis_of_Esophageal_Squamous_Cell_Carcinoma_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9900005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9900005/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1074506/full
https://www.biosynth.com/p/OL01680/64003-52-7-lacto-n-neohexaose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15089275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 →
4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

8. mdpi.com [mdpi.com]

9. The schistosome oligosaccharide lacto-N-neotetraose expands Gr1(+) cells that secrete
anti-inflammatory cytokines and inhibit proliferation of naive CD4(+) cells: a potential
mechanism for immune polarization in helminth infections - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. rblh.fiocruz.br [rblh.fiocruz.br]

To cite this document: BenchChem. [Application Notes: Licochalcone H (LCH) in Cell Culture
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15089275#application-of-lnnh-in-cell-culture-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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